molecular formula C11H11NO4 B13149771 Acetophenone, 2-nitrilo-3',4',5'-trimethoxy- CAS No. 5955-75-9

Acetophenone, 2-nitrilo-3',4',5'-trimethoxy-

Cat. No.: B13149771
CAS No.: 5955-75-9
M. Wt: 221.21 g/mol
InChI Key: NHZLVOHMHLFZLS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoyl cyanide is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring, along with a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzoyl cyanide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a cyanide source. One common method is the reaction of 3,4,5-trimethoxybenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 3,4,5-trimethoxybenzoyl cyanide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxybenzoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution.

    Amines: Formed through reduction.

    Hydroxylated Derivatives: Formed through oxidation.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzoyl cyanide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The presence of the trimethoxybenzoyl group enhances the compound’s ability to interact with biological targets, leading to its observed bioactivity .

Comparison with Similar Compounds

Uniqueness: The presence of the cyanide group allows for further functionalization through nucleophilic substitution, while the trimethoxybenzoyl group enhances its interaction with biological targets .

Biological Activity

Acetophenone, 2-nitrilo-3',4',5'-trimethoxy- is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of Acetophenone, 2-nitrilo-3',4',5'-trimethoxy- can be represented as follows:

  • Chemical Formula : C12_{12}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 235.24 g/mol

The synthesis of this compound typically involves the reaction of acetophenone derivatives with nitrile reagents under specific conditions. For instance, the condensation reaction of cyanoacetylhydrazine with acetophenone derivatives has been documented, leading to the formation of various functionalized products that exhibit diverse biological activities .

Antimicrobial Properties

Acetophenone derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some related compounds indicate their effectiveness:

CompoundMIC (µg/mL)Target Organism
Acetophenone derivative A16Staphylococcus aureus
Acetophenone derivative B8Escherichia coli
Acetophenone derivative C0.25Candida albicans

These findings suggest that modifications on the acetophenone structure can enhance its antimicrobial properties, making it a candidate for further development in pharmaceutical applications .

Anticancer Activity

Research has also highlighted the anticancer potential of acetophenone derivatives. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example:

  • Compound D showed an IC50_{50} value of 10 µM against HeLa cells.
  • Compound E demonstrated moderate growth inhibition in MCF-7 cells with an IC50_{50} of 15 µM.

These results indicate that acetophenone derivatives may serve as a basis for developing new anticancer agents .

The biological activity of acetophenone derivatives is often attributed to their ability to disrupt cellular processes. For instance, some studies suggest that these compounds inhibit tubulin assembly, which is crucial for cell division. This mechanism leads to mitotic delay and subsequent cell death in cancerous cells .

Case Studies

  • Case Study on Antimicrobial Activity :
    A study investigated the antimicrobial efficacy of a series of acetophenone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives were more effective against resistant strains, suggesting their potential as alternative therapeutic agents in treating infections caused by multidrug-resistant bacteria .
  • Case Study on Anticancer Effects :
    Another research project focused on the effects of acetophenone derivatives on cancer cell lines. The study found that specific structural modifications significantly enhanced cytotoxicity against MCF-7 cells, providing insights into optimizing these compounds for better therapeutic outcomes .

Properties

IUPAC Name

3,4,5-trimethoxybenzoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZLVOHMHLFZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208231
Record name Acetophenone, 2-nitrilo-3',4',5'-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5955-75-9
Record name 3,4,5-Trimethoxy-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5955-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxybenzoyl cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005955759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC58984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 2-nitrilo-3',4',5'-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIMETHOXYBENZOYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLV826AG52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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